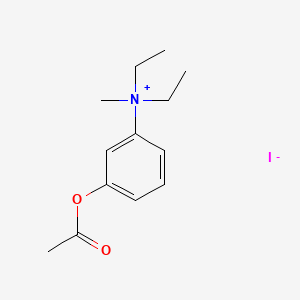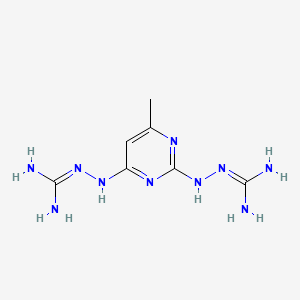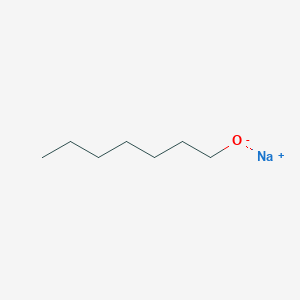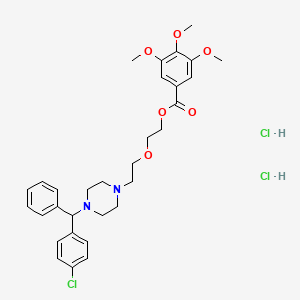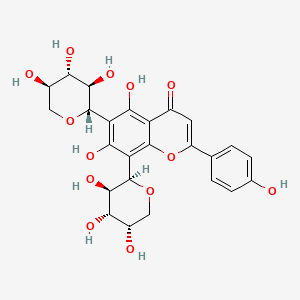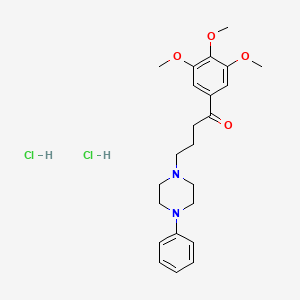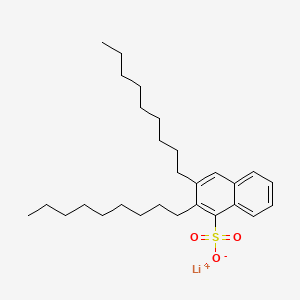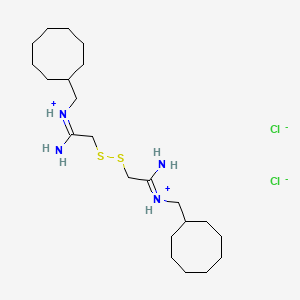
2,2'-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is a chemical compound with the molecular formula C22H42N4S2.2Cl-H and a molecular weight of 499.72 . This compound is characterized by the presence of two acetamidine groups linked by a disulfide bond, with cyclooctylmethyl substituents. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride typically involves the reaction of N-cyclooctylmethylacetamidine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The acetamidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamidine derivatives.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride involves the interaction with molecular targets that contain disulfide bonds. The compound can modulate the redox state of these targets, thereby affecting their function. This modulation can influence various biological pathways, including those involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-cycloheptylmethylacetamidine) dihydrochloride: Similar structure but with cycloheptyl instead of cyclooctyl groups.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of acetamidine.
Uniqueness
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is unique due to its specific cyclooctylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
40284-21-7 |
|---|---|
Formule moléculaire |
C22H44Cl2N4S2 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
[1-amino-2-[[2-amino-2-(cyclooctylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclooctylmethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-19-11-7-3-1-4-8-12-19)17-27-28-18-22(24)26-16-20-13-9-5-2-6-10-14-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
Clé InChI |
NQXRQSRTZHDMKI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C[NH+]=C(CSSCC(=[NH+]CC2CCCCCCC2)N)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


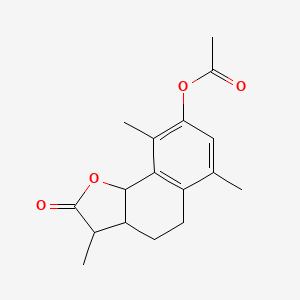
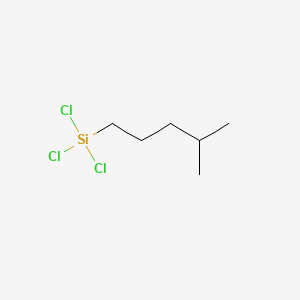
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
